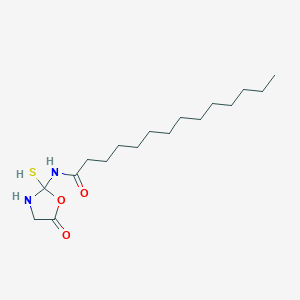![molecular formula C24H24N2O4 B14214992 Bis[3-(pyridin-2-yl)propyl] benzene-1,4-dicarboxylate CAS No. 828915-36-2](/img/structure/B14214992.png)
Bis[3-(pyridin-2-yl)propyl] benzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[3-(pyridin-2-yl)propyl] benzene-1,4-dicarboxylate is an organic compound that features a benzene ring substituted with two ester groups, each linked to a 3-(pyridin-2-yl)propyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(pyridin-2-yl)propyl] benzene-1,4-dicarboxylate typically involves esterification reactions. One common method is the reaction of benzene-1,4-dicarboxylic acid with 3-(pyridin-2-yl)propanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[3-(pyridin-2-yl)propyl] benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The pyridine rings can be oxidized to form N-oxides.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for pyridine N-oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Ammonia (NH3) or amines for nucleophilic substitution to form amides.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: 3-(pyridin-2-yl)propanol derivatives.
Substitution: Amides or other ester derivatives.
Wissenschaftliche Forschungsanwendungen
Bis[3-(pyridin-2-yl)propyl] benzene-1,4-dicarboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Bis[3-(pyridin-2-yl)propyl] benzene-1,4-dicarboxylate involves its ability to form coordination complexes with metal ions. The pyridine rings act as ligands, binding to metal centers and stabilizing the complex. This interaction can influence various biochemical pathways and molecular targets, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis[2-(pyridin-4-yl)ethenyl]benzene: Similar structure but with ethenyl linkers instead of propyl.
1,3-Bis(4′-carboxylatophenoxy)benzene: Contains carboxylate groups and is used in coordination polymers.
4-Amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole: Contains a triazole ring and is used in coordination chemistry.
Uniqueness
Bis[3-(pyridin-2-yl)propyl] benzene-1,4-dicarboxylate is unique due to its specific combination of pyridine and ester functionalities, which allows it to form stable complexes with a wide range of metal ions. This versatility makes it valuable in various applications, from catalysis to materials science .
Eigenschaften
CAS-Nummer |
828915-36-2 |
|---|---|
Molekularformel |
C24H24N2O4 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
bis(3-pyridin-2-ylpropyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H24N2O4/c27-23(29-17-5-9-21-7-1-3-15-25-21)19-11-13-20(14-12-19)24(28)30-18-6-10-22-8-2-4-16-26-22/h1-4,7-8,11-16H,5-6,9-10,17-18H2 |
InChI-Schlüssel |
CMLZUYITPGZFLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CCCOC(=O)C2=CC=C(C=C2)C(=O)OCCCC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14214919.png)

![2-[E-2-(4-Diethylaminomethyl-phenyl)-vinyl]-benzoic acid](/img/structure/B14214926.png)
![2H-Azepin-2-one, 1-[1-(2-bromo-5-fluorophenyl)ethenyl]hexahydro-](/img/structure/B14214938.png)
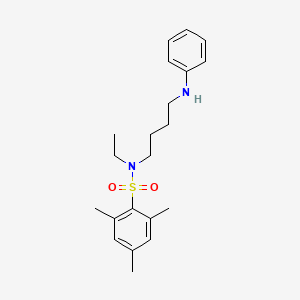
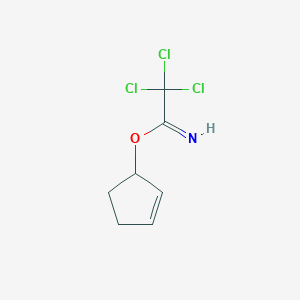
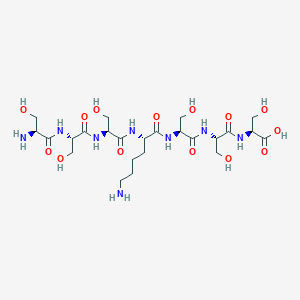

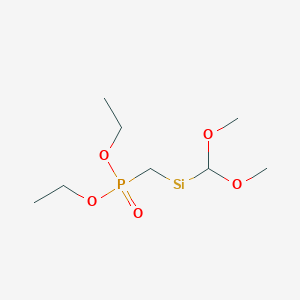


![6-[4,6-Bis(2,4-dibutoxyphenyl)-1,3,5-triazin-2(1H)-ylidene]-3-butoxycyclohexa-2,4-dien-1-one](/img/structure/B14214980.png)
![1-Butyl-7-[(4-methoxyphenyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14214983.png)
